molecular formula C5H2D4N2O2 B1177159 injurin CAS No. 142106-51-2

injurin

Cat. No.: B1177159
CAS No.: 142106-51-2
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Description

"Injurin" is a proteinaceous factor identified in 1992 by Matsumoto et al. as a critical inducer of hepatocyte growth factor (HGF) gene expression . It is synthesized and released into the bloodstream following organ injuries, such as hepatic or renal damage, and stimulates HGF production in non-injured organs (e.g., lungs, spleen) . HGF itself is a pleiotropic cytokine that promotes tissue regeneration by acting as a mitogen, motogen, and morphogen for epithelial cells . This compound’s role in systemic HGF upregulation underscores its importance in coordinating regenerative responses across multiple organs via endocrine mechanisms .

Key characteristics of this compound include:

  • Molecular Nature: Protein-based, though its exact structure remains uncharacterized .
  • Mechanism: Binds to receptors on fibroblasts and other stromal cells, triggering transcriptional activation of the HGF gene .
  • Regulatory Dynamics: Its expression is suppressed by glucocorticoids and TGF-β1, highlighting its sensitivity to anti-inflammatory and fibrotic pathways .

Properties

CAS No.

142106-51-2

Molecular Formula

C5H2D4N2O2

Synonyms

injurin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Injurin operates within a network of growth factors and signaling molecules that modulate HGF activity. Below is a comparative analysis of this compound with other HGF-related compounds:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Molecular Type Regulatory Effect on HGF Biological Role Key References
This compound Protein Induces HGF expression Systemic organ regeneration via endocrine HGF signaling Matsumoto et al., 1992a
TGF-β1 Cytokine Suppresses HGF expression Promotes fibrosis; antagonizes regenerative pathways Matsumoto et al., 1992b
Heparin Glycosaminoglycan Enhances HGF activity Prevents hepatic fibrogenesis; stabilizes HGF-receptor binding Abe et al., 2007
cAMP Secondary messenger Upregulates HGF expression Mediates stress-responsive HGF production in fibroblasts Matsunaga et al., 1994

Key Findings :

Functional Contrast with TGF-β1 :

  • This compound and TGF-β1 exhibit opposing roles in HGF regulation. While this compound promotes HGF-driven regeneration, TGF-β1 suppresses HGF expression, favoring fibrotic repair over tissue restitution . This antagonism is critical in pathologies like cirrhosis, where TGF-β1 dominance impedes healing .

This contrasts with this compound’s transcriptional regulation, suggesting complementary mechanisms in regeneration .

Pathway-Specific vs. Systemic Action :

  • cAMP-mediated HGF upregulation (e.g., via prostaglandins) is localized and transient, whereas this compound’s endocrine signaling ensures sustained HGF production across distant organs .

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